molecular formula C18H20N2O3 B4162580 N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE

N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE

Cat. No.: B4162580
M. Wt: 312.4 g/mol
InChI Key: HEZLIVDOAYOURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE is a chemical compound that features a piperidine ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may result in a more saturated compound .

Scientific Research Applications

Chemistry

In chemistry, N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it valuable for research in cellular signaling and metabolic pathways .

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions due to its interaction with biological targets .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved may include cellular signaling cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities .

Properties

IUPAC Name

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-8-10-20(11-9-13)18(22)14-4-6-15(7-5-14)19-17(21)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZLIVDOAYOURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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